N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18722727
InChI: InChI=1S/C11H23N3O/c1-10(15)13(2)9-11-3-6-14(7-4-11)8-5-12/h11H,3-9,12H2,1-2H3
SMILES:
Molecular Formula: C11H23N3O
Molecular Weight: 213.32 g/mol

N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide

CAS No.:

Cat. No.: VC18722727

Molecular Formula: C11H23N3O

Molecular Weight: 213.32 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide -

Specification

Molecular Formula C11H23N3O
Molecular Weight 213.32 g/mol
IUPAC Name N-[[1-(2-aminoethyl)piperidin-4-yl]methyl]-N-methylacetamide
Standard InChI InChI=1S/C11H23N3O/c1-10(15)13(2)9-11-3-6-14(7-4-11)8-5-12/h11H,3-9,12H2,1-2H3
Standard InChI Key IZEGAWYJQFJSAY-UHFFFAOYSA-N
Canonical SMILES CC(=O)N(C)CC1CCN(CC1)CCN

Introduction

N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide is a complex organic compound belonging to the class of piperidine derivatives. It features a piperidine ring, an acetamide group, and an aminoethyl side chain, contributing to its unique chemical properties and potential biological activities. The molecular formula of this compound is C₁₁H₂₃N₃O, with a molecular weight of approximately 213.32 g/mol.

Synthesis

The synthesis of N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide typically involves the reaction of piperidine derivatives with appropriate acylating agents, such as acetic anhydride or acetyl chloride, in the presence of a base to facilitate the formation of the amide bond. Industrial-scale production may utilize continuous flow reactors to enhance efficiency and scalability.

Biological Activities and Potential Applications

Preliminary studies suggest that N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide exhibits significant biological activity, particularly in neuropharmacology. Compounds with similar structures are often investigated for their potential as antidepressants or anxiolytics due to their ability to modulate neurotransmitter systems. The piperidine ring is frequently associated with various pharmacological effects, including analgesic and psychoactive properties.

Interaction Studies

Interaction studies involving N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide focus on its binding affinity to specific receptors or enzymes. These studies are crucial for understanding its pharmacological profile. Initial findings indicate that compounds with similar piperidine structures often exhibit affinity for serotonin and norepinephrine transporters, suggesting that this compound may also influence these pathways.

Comparison with Similar Compounds

Several compounds share structural similarities with N-[1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-N-methyl-acetamide. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
N-[1-(2-Hydroxy-ethyl)-piperidin-3-ylmethyl]-N-methyl-acetamideHydroxy group instead of amino groupExplored for different biological activities due to hydroxyl functionality
N-[1-(2-Amino-propyl)-piperidin-4-ylmethyl]-N-methyl-acetamidePropyl chain instead of ethylPotentially different pharmacological effects due to chain length variation
N-[1-(3-Amino-propyl)-piperidin-4-ylmethyl]-N-methyl-acetamideVariation in amino chain positionMay exhibit distinct biological activity profiles compared to the target compound

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